

Z-Homophe-OH in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-Homophe-OH**

Cat. No.: **B556137**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Z-Homophe-OH** (N- α -Benzylloxycarbonyl-L-homophenylalanine), a valuable building block in peptide chemistry. This document details its chemical properties, applications in peptide synthesis—particularly in the development of therapeutic agents—and provides detailed experimental protocols.

Introduction to Z-Homophe-OH

Z-Homophe-OH is a protected form of L-homophenylalanine, a non-proteinogenic amino acid. The benzylloxycarbonyl (Z) group serves as a robust protecting group for the α -amino functionality, making it suitable for both solution-phase and solid-phase peptide synthesis (SPPS). The presence of an additional methylene group in the side chain compared to phenylalanine imparts unique conformational properties to peptides, influencing their biological activity and metabolic stability.

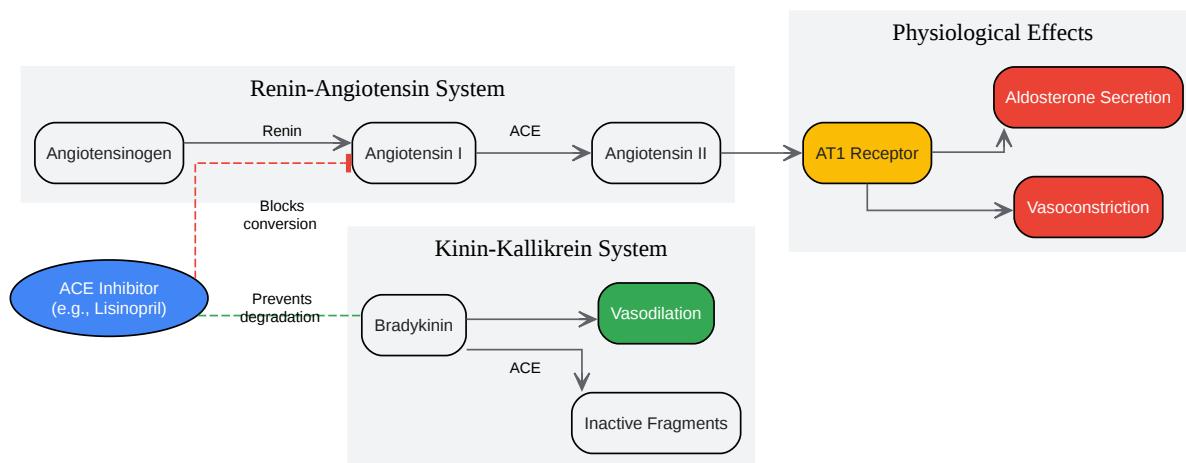
L-Homophenylalanine is a key chiral building block in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Lisinopril and Benazepril, which are widely used in the management of hypertension and congestive heart failure.^[1] The incorporation of homophenylalanine can also be explored in the design of peptidomimetics and other bioactive peptides to enhance their therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Z-Homophe-OH** is presented in the table below.

Property	Value
Chemical Name	(S)-2-(Benzylloxycarbonylamino)-4-phenylbutanoic acid
Synonyms	Z-L-homophenylalanine, Z-Hph-OH
CAS Number	127862-89-9
Molecular Formula	C ₁₈ H ₁₉ NO ₄
Molecular Weight	313.35 g/mol
Appearance	White to off-white solid
Purity	Typically ≥98%
Storage	Store at room temperature

Applications in Peptide Chemistry


The primary application of **Z-Homophe-OH** lies in its use as a building block for the synthesis of bioactive peptides and peptidomimetics.

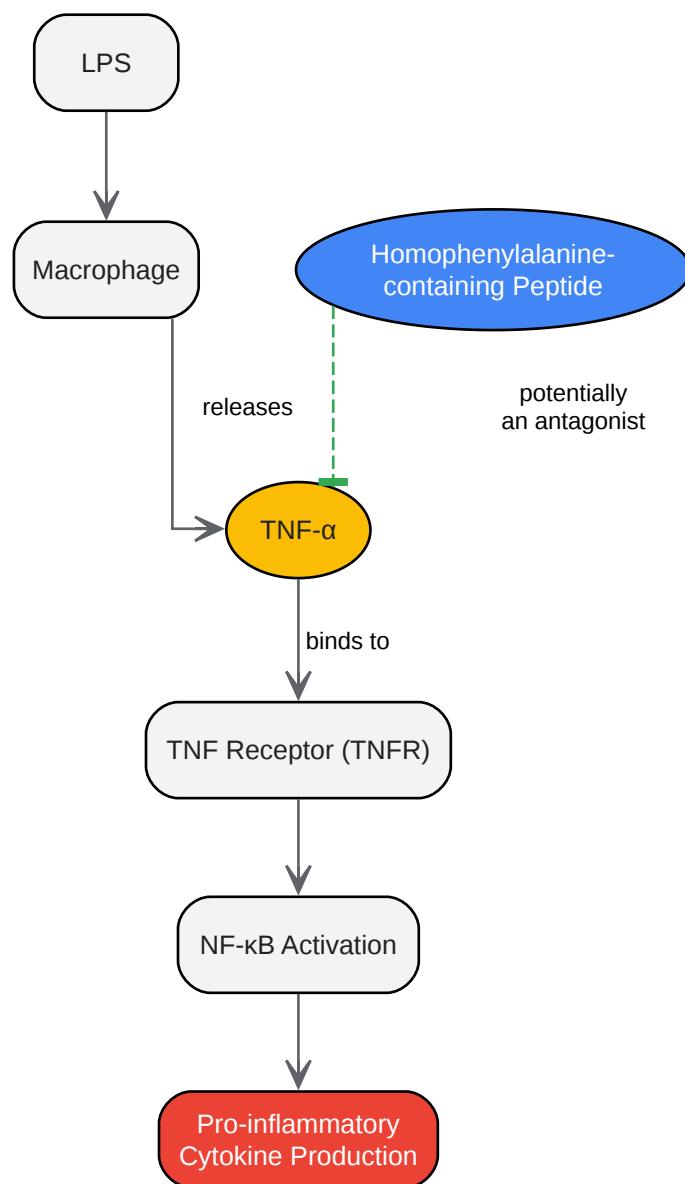
Angiotensin-Converting Enzyme (ACE) Inhibitors

L-Homophenylalanine is a crucial component of several ACE inhibitors. The synthesis of these drugs often involves the coupling of a protected homophenylalanine derivative. **Z-Homophe-OH** can be utilized in the solution-phase synthesis of key intermediates for drugs like Lisinopril.

Signaling Pathway of ACE Inhibition

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

[Click to download full resolution via product page](#)


Mechanism of action of ACE inhibitors.

Immunomodulatory Peptides

The incorporation of homophenylalanine into cyclic peptides has been shown to modulate their immunosuppressive activity. For instance, analogues of Cyclolinopeptide A containing homophenylalanine have demonstrated potent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF- α) production, suggesting potential therapeutic applications in inflammatory and autoimmune diseases.

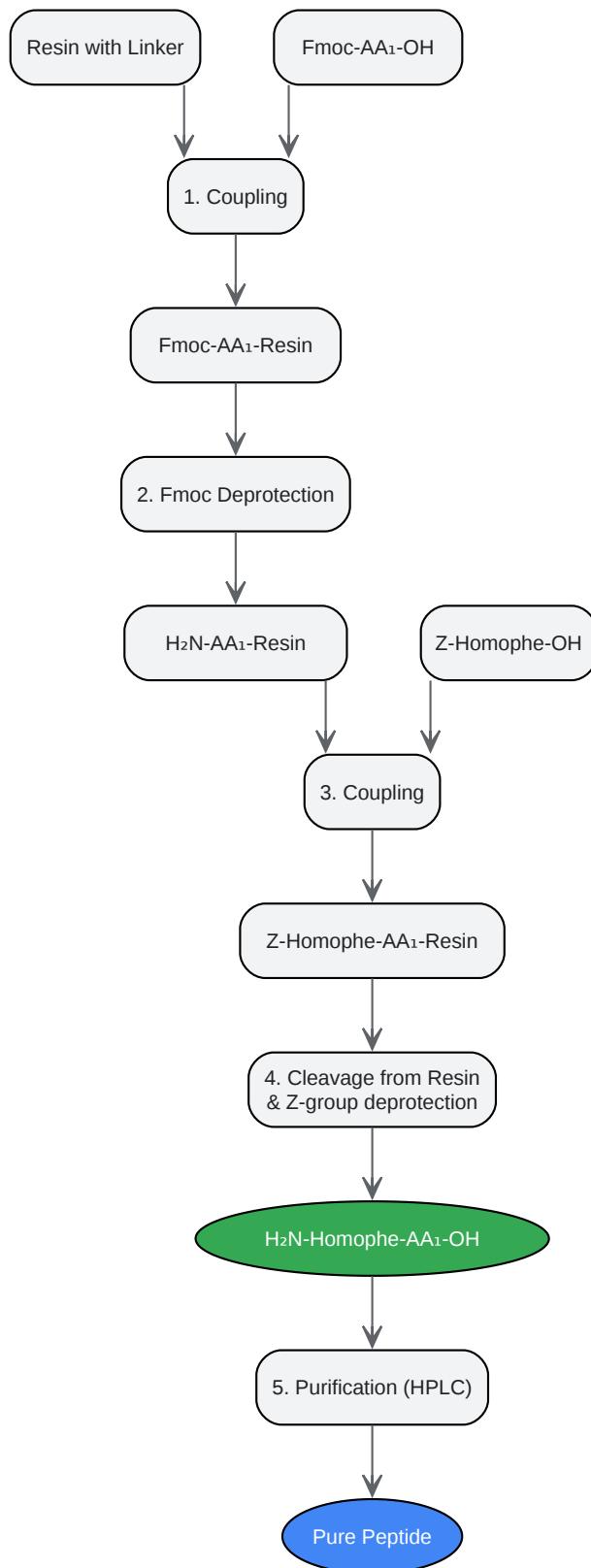
Simplified TNF- α Signaling and Potential Inhibition

Peptides containing **Z-Homope-OH** could potentially interfere with the binding of TNF- α to its receptor, thereby blocking downstream inflammatory signaling.

[Click to download full resolution via product page](#)

Potential inhibition of TNF-α signaling.

Neurokinin Receptor Antagonists


Analogues of Substance P, a neuropeptide involved in pain transmission and inflammation, have been synthesized with homophenylalanine. These analogues can act as antagonists at neurokinin receptors, suggesting a role for homophenylalanine-containing peptides in the development of novel analgesics and anti-inflammatory agents.

Peptide Synthesis with Z-Homophe-OH

Z-Homophe-OH can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The choice of coupling reagent is critical for achieving high yields and minimizing racemization.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as **Z-Homophe-OH**, into a growing peptide chain on a solid support.

[Click to download full resolution via product page](#)

SPPS workflow for peptide synthesis.

Quantitative Data on Coupling Efficiency

The efficiency of coupling **Z-Homophe-OH** can vary depending on the coupling reagent used. The following table provides representative data on the coupling efficiency and resulting peptide purity for a model dipeptide synthesis (Z-Homophe-Gly-NH₂). Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent	Activation Time (min)	Coupling Time (hr)	Crude Purity (%)	Final Purity after HPLC (%)
HBTU/DIPEA	2	2	~90	>98
HATU/DIPEA	2	1.5	~92	>98
DIC/HOBt	5	3	~88	>98

Experimental Protocols

Protocol for Solid-Phase Synthesis of a **Z-Homophe-OH** containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Homophe-Gly-NH₂) on a Rink Amide resin using Fmoc chemistry for the first two amino acids and **Z-Homophe-OH** for the final coupling.

Materials:

- Rink Amide MBHA resin (0.5 mmol/g loading)
- Fmoc-Gly-OH, Fmoc-Ala-OH, **Z-Homophe-OH**
- Coupling reagents: HBTU, HATU, or DIC/HOBt
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

- Washing solvent: Methanol (MeOH)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Precipitation solvent: Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- First Amino Acid Coupling (Glycine):
 - Pre-activate Fmoc-Gly-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
 - Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
- Second Amino Acid Coupling (Alanine):
 - Repeat step 2 using Fmoc-Ala-OH.
- Fmoc Deprotection:
 - Repeat step 3.
- **Z-Homope-OH** Coupling:
 - Pre-activate **Z-Homope-OH** (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

- Add the activated amino acid solution to the resin and shake for 2 hours.
- Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
- Peptide Cleavage and Z-group Deprotection:
 - Dry the resin under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol for HPLC Purification of a Z-Homope-OH containing Peptide

Instrumentation and Columns:

- Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
- C18 column (e.g., 5 µm particle size, 100 Å pore size).

Mobile Phases:

- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration of approximately 10-20 mg/mL.
- Method Development (Analytical HPLC):

- Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
- Run a gradient of 5% to 95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.
- Preparative HPLC:
 - Equilibrate the preparative C18 column with the initial mobile phase conditions.
 - Inject the crude peptide solution.
 - Run a shallow gradient around the elution point determined from the analytical run (e.g., increase Mobile Phase B by 0.5-1% per minute).
 - Monitor the elution at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the main peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
- Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white powder.

Conclusion

Z-Homophe-OH is a versatile and valuable building block in peptide chemistry, with significant applications in the development of therapeutic peptides. Its use in the synthesis of ACE inhibitors is well-established, and emerging research suggests its potential in creating novel immunomodulatory and neuropeptide receptor-modulating agents. The protocols provided in this guide offer a starting point for the successful incorporation of **Z-Homophe-OH** into peptide sequences and their subsequent purification. Further research into the unique conformational effects of homophenylalanine will undoubtedly expand its application in the design of next-generation peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Cyclic Peptide Inhibitors Targeted on TNF α -TNFR1 from Computational Design and Bioactivity Verification [mdpi.com]
- To cite this document: BenchChem. [Z-Homophe-OH in Peptide Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556137#z-homophe-oh-in-peptide-chemistry\]](https://www.benchchem.com/product/b556137#z-homophe-oh-in-peptide-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com